4-[2-(Pyridin-4-yl)ethoxy]aniline
Overview
Description
“4-[2-(Pyridin-4-yl)ethoxy]aniline” is a chemical compound with the molecular formula C13H14N2O . It contains a total of 31 bonds, including 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of “4-[2-(Pyridin-4-yl)ethoxy]aniline” is characterized by a pyridine ring attached to an aniline group via an ethoxy bridge . The molecule has a molecular weight of 214.26 .Scientific Research Applications
Nonlinear Optical Applications
4-[2-(Pyridin-4-yl)ethoxy]aniline and its derivatives have been explored for their potential in nonlinear optical (NLO) applications. This exploration is based on the synthesis of binary adducts with phenolic coformers. These adducts exhibit polar crystal formation and are characterized by their melting points, absorption spectra, and X-ray diffraction, showing stability and transparency in a wide spectrum range, making them suitable for NLO applications (Draguta et al., 2015).
Synthesis of Insecticidal Compounds
Research has also been conducted on synthesizing novel 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives as potential insecticides. These derivatives are designed based on classical serotonin receptor ligands and show selective insecticidal bioactivities against tested pests (Shen et al., 2013).
Molecular Structure and Chemical Shift Analysis
The compound and its related derivatives have been subject to studies analyzing molecular structure and chemical shifts, particularly in NMR spectroscopy. This involves the synthesis of various derivatives and applying linear free-energy relationships to understand the substituent effects on molecular structure and electronic properties (Rančić et al., 2014).
Antimicrobial Activity
There is significant interest in the antimicrobial properties of derivatives of 4-[2-(Pyridin-4-yl)ethoxy]aniline. Studies have reported on the synthesis of compounds like pyrazol-4-yl- and 2H-chromene-based substituted anilines, which demonstrate significant antibacterial and antifungal activity against various microbial strains (Banoji et al., 2022).
As a Directing Group in Chemical Reactions
Another application is the use of 2-(pyridin-2-yl)aniline as a directing group in C-H amination reactions mediated by cupric acetate. This process has been employed for effective amination of benzamide derivatives, indicating the compound's role in facilitating specific chemical transformations (Zhao et al., 2017).
Corrosion Inhibition
Research on the corrosion inhibition properties of pyridine derivatives, including 4-amino-N,N-di-(2-pyridylmethyl)-aniline, indicates their effectiveness in protecting metals like mild steel in corrosive environments. The studies encompass various analytical techniques, including electrochemical methods, to understand the mechanism of inhibition (Xu et al., 2015).
properties
IUPAC Name |
4-(2-pyridin-4-ylethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEVPZRVPKMDCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Pyridin-4-yl)ethoxy]aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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